molecular formula C13H18NO5P B13461982 Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate

Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate

Cat. No.: B13461982
M. Wt: 299.26 g/mol
InChI Key: KBTZEOGVWJBVBP-UHFFFAOYSA-N
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Description

Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate is an organophosphorus compound with the molecular formula C12H17O4P. It is known for its applications in organic synthesis, particularly in the formation of carbon-phosphorus bonds. This compound is also referred to as Diethyl benzoylmethylphosphonate or Diethyl phenacylphosphonate .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate can be synthesized through various methods. One common approach involves the reaction of diethyl phosphite with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonates and phosphonic acids, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate involves its ability to form stable carbon-phosphorus bonds. This property makes it a valuable reagent in organic synthesis. The compound can interact with various molecular targets, including enzymes and receptors, through its phosphonate group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable carbon-phosphorus bonds distinguishes it from other similar compounds .

Properties

Molecular Formula

C13H18NO5P

Molecular Weight

299.26 g/mol

IUPAC Name

N-(2-diethoxyphosphorylacetyl)benzamide

InChI

InChI=1S/C13H18NO5P/c1-3-18-20(17,19-4-2)10-12(15)14-13(16)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,14,15,16)

InChI Key

KBTZEOGVWJBVBP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(=O)NC(=O)C1=CC=CC=C1)OCC

Origin of Product

United States

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